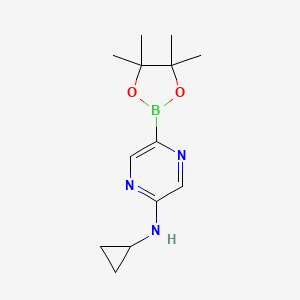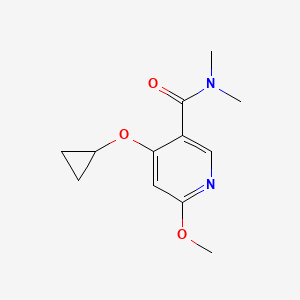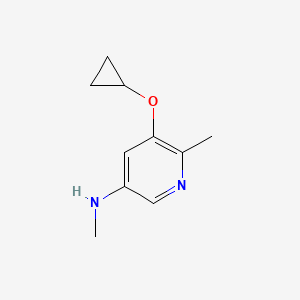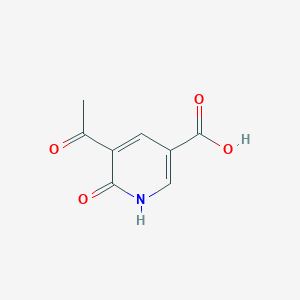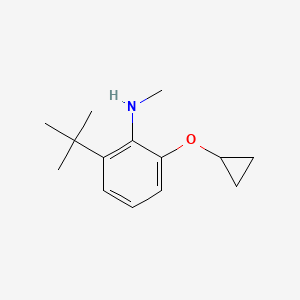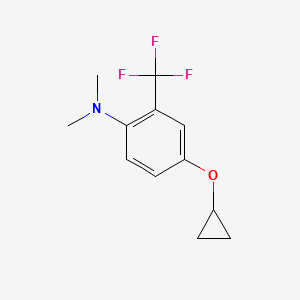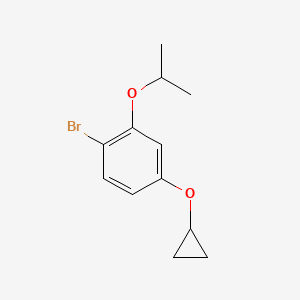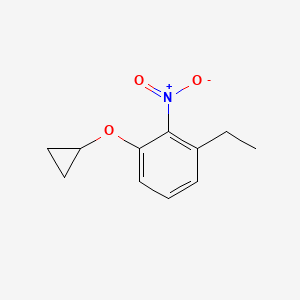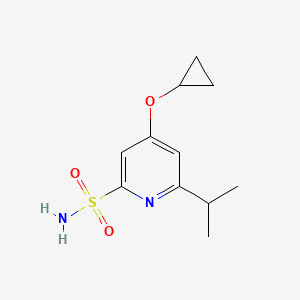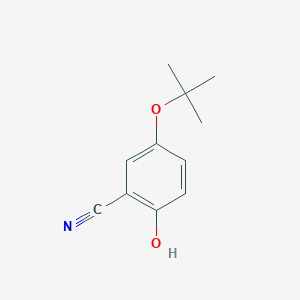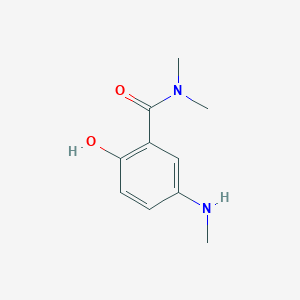
2-Hydroxy-N,N-dimethyl-5-(methylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-N,N-dimethyl-5-(methylamino)benzamide is an organic compound that belongs to the class of amides It features a benzamide core with hydroxy, dimethyl, and methylamino substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N,N-dimethyl-5-(methylamino)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzoic acid and N,N-dimethylamine.
Amidation Reaction: The carboxylic acid group of 2-hydroxybenzoic acid is converted to an amide group through a reaction with N,N-dimethylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Methylation: The resulting intermediate is then subjected to methylation using methyl iodide to introduce the methylamino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Amidation: Utilizing large reactors and efficient mixing to ensure complete conversion of starting materials.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-N,N-dimethyl-5-(methylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of a benzaldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamides.
Applications De Recherche Scientifique
2-Hydroxy-N,N-dimethyl-5-(methylamino)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-N,N-dimethyl-5-(methylamino)benzamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation or pain perception.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-N,N-dimethylbenzamide: Lacks the methylamino group, resulting in different chemical properties.
N,N-Dimethyl-5-(methylamino)benzamide: Lacks the hydroxy group, affecting its reactivity and applications.
Uniqueness
2-Hydroxy-N,N-dimethyl-5-(methylamino)benzamide is unique due to the presence of both hydroxy and methylamino groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H14N2O2 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
2-hydroxy-N,N-dimethyl-5-(methylamino)benzamide |
InChI |
InChI=1S/C10H14N2O2/c1-11-7-4-5-9(13)8(6-7)10(14)12(2)3/h4-6,11,13H,1-3H3 |
Clé InChI |
YCKJDQQQDAGGGD-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC(=C(C=C1)O)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


